molecular formula C25H27N3O B12455424 2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol

2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol

Cat. No.: B12455424
M. Wt: 385.5 g/mol
InChI Key: HVZLATFPVYLKMN-UHFFFAOYSA-N
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Description

2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a benzyl group, and an ethanol moiety

Preparation Methods

The synthesis of 2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with γ-aminobutyric acid receptors, similar to other compounds in this class . This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

2-[benzyl-[[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]amino]ethanol

InChI

InChI=1S/C25H27N3O/c1-19-10-12-22(13-11-19)24-23(28-14-6-7-20(2)25(28)26-24)18-27(15-16-29)17-21-8-4-3-5-9-21/h3-14,29H,15-18H2,1-2H3

InChI Key

HVZLATFPVYLKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)CN(CCO)CC4=CC=CC=C4

Origin of Product

United States

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